molecular formula C9H9NO2 B12959963 2-Ethynyl-3,5-dimethoxypyridine

2-Ethynyl-3,5-dimethoxypyridine

Cat. No.: B12959963
M. Wt: 163.17 g/mol
InChI Key: UDWOMLCBHRHXFU-UHFFFAOYSA-N
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Description

2-Ethynyl-3,5-dimethoxypyridine is a chemical compound with the molecular formula C9H9NO2. It belongs to the pyridine family and is known for its unique chemical and biological properties. This compound is characterized by the presence of an ethynyl group at the second position and methoxy groups at the third and fifth positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3,5-dimethoxypyridine can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne . The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Sonogashira coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Ethynyl-3,5-dimethoxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,5-dimethylpyridine: Similar in structure but with ethyl and methyl groups instead of ethynyl and methoxy groups.

    2-Ethynylpyridine: Lacks the methoxy groups present in 2-Ethynyl-3,5-dimethoxypyridine.

    3-Ethynyl-2,6-dimethoxypyridine: Similar structure but with different positions of the ethynyl and methoxy groups.

Uniqueness

This compound is unique due to the specific positioning of the ethynyl and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethynyl-3,5-dimethoxypyridine

InChI

InChI=1S/C9H9NO2/c1-4-8-9(12-3)5-7(11-2)6-10-8/h1,5-6H,2-3H3

InChI Key

UDWOMLCBHRHXFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#C)OC

Origin of Product

United States

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